2'-Iodosuccinanilic acid N'-(4-fluorobenzylidene)hydrazide
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Overview
Description
3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE typically involves the condensation of an appropriate hydrazine or hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and iodophenyl moieties. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity or altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide Compared to these compounds, 3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-IODOPHENYL)PROPANAMIDE is unique due to the presence of both fluorophenyl and iodophenyl groups, which can enhance its reactivity and potential applications in various fields .
Properties
Molecular Formula |
C17H15FIN3O2 |
---|---|
Molecular Weight |
439.22 g/mol |
IUPAC Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-iodophenyl)butanediamide |
InChI |
InChI=1S/C17H15FIN3O2/c18-13-7-5-12(6-8-13)11-20-22-17(24)10-9-16(23)21-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
MXCWTDRMZHORBR-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F)I |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F)I |
Origin of Product |
United States |
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